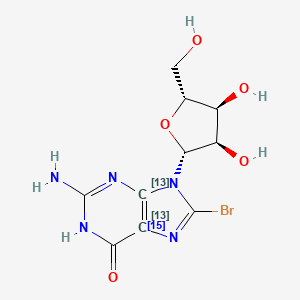

8-Bromoguanosine-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12BrN5O5 |

|---|---|

Molecular Weight |

365.12 g/mol |

IUPAC Name |

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i3+1,6+1,13+1 |

InChI Key |

ASUCSHXLTWZYBA-XEEJASCLSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 8-Bromoguanosine-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 8-Bromoguanosine-13C2,15N, an isotopically labeled purine (B94841) nucleoside. It is a stable isotope-labeled derivative of 8-Bromoguanosine, incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes. This labeling makes it a valuable tool in various research applications, particularly in studies requiring mass spectrometry or nuclear magnetic resonance for unambiguous tracking and quantification. This guide covers its chemical properties, a plausible synthetic pathway, key applications in biomedical research, and detailed analytical protocols.

Chemical and Physical Properties

8-Bromoguanosine and its isotopically labeled form are white crystalline solids. The introduction of ¹³C and ¹⁵N isotopes results in a higher molecular weight compared to the unlabeled compound, which is the basis for its utility in tracer studies.

| Property | Data for 8-Bromoguanosine (Unlabeled) | Data for 8-Bromoguanosine-¹³C₂,¹⁵N (Labeled) | Reference |

| Appearance | White Solid | White Solid | [1] |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | C₈¹³C₂H₁₂BrN₃¹⁵N₂O₅ | [2][3] |

| Molecular Weight | 362.14 g/mol | 365.12 g/mol | [2][4] |

| CAS Number | 4016-63-1 | Not available (Unlabeled CAS provided) | [4] |

| Melting Point | 222 °C | Not specified | [4] |

| Boiling Point | 611.1 °C at 760 mmHg | Not specified | [4] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml | Not specified, expected to be similar to unlabeled | [5] |

| Storage Temperature | +4°C to -20°C, protect from light | +4°C | [2][4] |

Synthesis and Isotopic Labeling

The synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N is a multi-step process involving the construction of the purine ring with isotopically enriched precursors, followed by glycosylation and bromination. While specific protocols for this exact labeled compound are proprietary, a general synthetic strategy can be inferred from established methods for synthesizing labeled nucleosides.[6]

Experimental Protocol: General Synthesis of Labeled Guanosine (B1672433) Derivatives

This protocol outlines a plausible pathway adapted from methodologies for synthesizing ¹⁵N- and ¹³C-labeled nucleosides.[6]

-

Ring Closure for Labeled Purine Core: Start with an isotopically labeled pyrimidine (B1678525) precursor. A ¹⁵N label can be introduced via nitrosation/reduction. Subsequent ring closure using a ¹³C-containing reagent, such as [¹³C]formate or diethoxymethyl acetate, forms the imidazole (B134444) portion of the purine ring, incorporating the ¹³C and the second ¹⁵N atom.[6]

-

Desulfurization: If a thiopurine intermediate is used, desulfurization is performed using a reagent like Raney Nickel to yield the hypoxanthine (B114508) analog.[6]

-

Conversion to Guanine (B1146940): The hypoxanthine core is then converted to a guanine derivative. This often involves chlorination with reagents like POCl₃ followed by amination to introduce the C2-amino group.[6]

-

Glycosylation: The resulting labeled guanine base is coupled with a protected ribose sugar (e.g., 1-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under enzymatic or chemical conditions to form the nucleoside. Purine nucleoside phosphorylase is often used for enzymatic synthesis.[6]

-

Bromination: The final step is the bromination at the C8 position. The labeled guanosine is suspended in water, and bromine is added dropwise until a stable yellowish color indicates the reaction is complete. The product, 8-Bromoguanosine-¹³C₂,¹⁵N, is then isolated by filtration and recrystallization.[1]

-

Purification and Analysis: Throughout the synthesis, intermediates and the final product are purified using techniques like column chromatography and preparative HPLC. The identity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.[6]

References

- 1. 8-Bromoguanosine | 4016-63-1 [chemicalbook.com]

- 2. 8-Bromoguanosine-13C,15N2 | LGC Standards [lgcstandards.com]

- 3. 8-Bromoguanosine | C10H12BrN5O5 | CID 135465599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromoguanosine-¹³C₂,¹⁵N

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the isotopically labeled purine (B94841) nucleoside, 8-Bromoguanosine-¹³C₂,¹⁵N. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document details its physicochemical characteristics, role in significant signaling pathways, and protocols for its application in experimental settings.

Chemical Structure and Properties

8-Bromoguanosine (B14676) is a brominated derivative of guanosine (B1672433). The isotopic labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) makes it a valuable tool for a variety of quantitative and mechanistic studies, including metabolic tracing and nuclear magnetic resonance (NMR) spectroscopy. While the user has requested information on 8-Bromoguanosine-¹³C₂,¹⁵N, commercially available and documented forms are typically labeled as 8-Bromoguanosine-¹³C,¹⁵N₂. This guide will focus on the latter, as it is more prevalent in the literature. The physical and chemical properties of the isotopically labeled compound are expected to be nearly identical to its unlabeled counterpart, with the exception of its molecular weight.

Note on Isotopic Labeling: The nomenclature for isotopically labeled compounds can vary. The information presented here pertains to 8-Bromoguanosine with one ¹³C and two ¹⁵N atoms, as this is the most consistently referenced labeled form.

Chemical Structure

The chemical structure of 8-Bromoguanosine consists of a guanine (B1146940) base attached to a ribose sugar. The bromine atom is substituted at the 8th position of the purine ring. The isotopic labels are incorporated into the guanine base.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of both unlabeled 8-Bromoguanosine and its isotopically labeled form.

Table 1: Properties of 8-Bromoguanosine-¹³C,¹⁵N₂

| Property | Value | Source(s) |

| Molecular Formula | C₉¹³CH₁₂BrN₃¹⁵N₂O₅ | [1][2] |

| Molecular Weight | 365.12 g/mol | [1][2] |

| Synonyms | 2-Amino-8-bromo-6-hydroxypurine Riboside-¹³C,¹⁵N₂, NSC 174257-¹³C,¹⁵N₂, NSC 79211-¹³C,¹⁵N₂ | [1] |

| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--[15NH]C3=O)=C3N=C2Br">C@HO[C@@H]1CO | [2] |

| Storage Temperature | +4°C | [2] |

Table 2: General Properties of 8-Bromoguanosine (Unlabeled)

| Property | Value | Source(s) |

| CAS Number | 4016-63-1 | [3][4] |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [3][4] |

| Molecular Weight | 362.14 g/mol | [5][6][7] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 222°C | [No Source] |

| Boiling Point | 774.0 ± 70.0 °C (Predicted) | [No Source] |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |

| λmax | 261 nm | [3] |

| Storage Temperature | -20°C | [3] |

Biological Activity and Signaling Pathways

8-Bromoguanosine is recognized for its diverse biological activities, primarily as an immunomodulatory agent and as a tool to study RNA structure and function. Its resistance to metabolic processing by cells enhances its utility in experimental settings.[8]

Immunomodulatory Effects

8-Bromoguanosine has been demonstrated to activate various components of the immune system, including B-lymphocytes, T-lymphocytes, natural killer (NK) cells, and macrophages.[9][10] This activation is often mediated by the induction of interferon (IFN) production.[9]

The proposed mechanism involves the uptake of 8-Bromoguanosine by immune cells, leading to the production of interferons (IFN-α, IFN-β, and IFN-γ). These interferons then act in an autocrine or paracrine manner to activate NK cells and macrophages, enhancing their cytotoxic capabilities.

Immune cell activation pathway induced by 8-Bromoguanosine.

Role in Cancer Research and EGFR Signaling

The cyclic monophosphate derivative of 8-Bromoguanosine, 8-Br-cGMP, has been shown to suppress tumor progression in epithelial ovarian cancer. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, 8-Br-cGMP decreases the phosphorylation of EGFR and downstream proteins like Phospholipase Cγ1 (PLCγ1), leading to reduced cell proliferation, invasion, and migration.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling, including the activation of PLCγ1. Activated PLCγ1 generates secondary messengers that promote cell proliferation and motility. 8-Br-cGMP can interfere with this pathway, likely through the activation of cGMP-dependent protein kinase (PKG), leading to an anti-tumor effect.

Inhibition of the EGFR/PLCγ1 signaling pathway by 8-Br-cGMP.

Experimental Protocols

The isotopically labeled 8-Bromoguanosine-¹³C,¹⁵N₂ is particularly useful for quantitative analysis in various experimental setups. Below are generalized protocols for its application in cell-based assays.

Macrophage Activation and Cytotoxicity Assay

This protocol outlines a general method for inducing macrophage activation and assessing their cytolytic activity using 8-Bromoguanosine.

Workflow for macrophage activation and cytotoxicity assay.

Methodology:

-

Macrophage Isolation: Elicit peritoneal macrophages from a suitable mouse strain by intraperitoneal injection of a substance like thioglycollate or peptone. Harvest the cells by peritoneal lavage.

-

Cell Culture: Plate the isolated macrophages in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and allow them to adhere.

-

Stimulation with 8-Bromoguanosine: Prepare a stock solution of 8-Bromoguanosine-¹³C,¹⁵N₂ in a suitable solvent (e.g., DMSO). Add the compound to the macrophage cultures at the desired final concentration. Incubate for 16-18 hours.

-

Target Cell Preparation: Prepare target cells (e.g., P815 mastocytoma cells) and label them if necessary for the chosen cytotoxicity assay.

-

Co-culture: Add the target cells to the 8-Bromoguanosine-stimulated macrophage cultures at a specified effector-to-target ratio.

-

Cytotoxicity Assessment: After an appropriate incubation period (e.g., 18 hours), assess the level of target cell lysis using a standard method.

-

Isotopic Analysis (Optional): If using the labeled compound, cell lysates or media can be analyzed using mass spectrometry to quantify the uptake and metabolism of 8-Bromoguanosine-¹³C,¹⁵N₂.

Lymphocyte Proliferation Assay

This protocol provides a general framework for assessing the effect of 8-Bromoguanosine on lymphocyte proliferation.

Workflow for lymphocyte proliferation assay.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Staining (Optional): For flow cytometry-based proliferation analysis, stain the PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar reagent.

-

Cell Culture and Treatment: Plate the PBMCs in a 96-well plate in a suitable culture medium. Add 8-Bromoguanosine-¹³C,¹⁵N₂ at various concentrations. Include positive and negative controls.

-

Incubation: Culture the cells for 3 to 5 days in a humidified incubator at 37°C and 5% CO₂.

-

Proliferation Assessment: Measure lymphocyte proliferation. For dye-based methods, analyze the dilution of the dye in daughter cells by flow cytometry. Alternatively, use methods like BrdU incorporation or ³H-thymidine incorporation.

-

Isotopic Analysis (Optional): For cultures treated with 8-Bromoguanosine-¹³C,¹⁵N₂, analyze cell pellets or culture supernatants by mass spectrometry to trace the fate of the labeled molecule.

Conclusion

8-Bromoguanosine-¹³C,¹⁵N₂ is a powerful tool for researchers in immunology, cancer biology, and biochemistry. Its ability to modulate immune responses and its utility in tracing studies make it a valuable compound for elucidating complex biological pathways and for the development of novel therapeutic strategies. This guide provides a foundational understanding of its properties and applications, serving as a resource for its effective use in a laboratory setting.

References

- 1. clinivex.com [clinivex.com]

- 2. 8-Bromoguanosine-13C,15N2 | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 8-Bromoguanosine | C10H12BrN5O5 | CID 135465599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Bromoguanosine | 4016-63-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 8-Bromoguanosine 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Activation of murine natural killer cells and macrophages by 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of human B lymphocytes by 8' substituted guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 8-Bromoguanosine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of isotopically labeled 8-Bromoguanosine-¹³C₂,¹⁵N. This compound is a valuable tool in various research applications, including structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative analysis by mass spectrometry. The incorporation of stable isotopes like ¹³C and ¹⁵N allows for precise tracking and analysis of the molecule's interactions and metabolic fate within biological systems.[1] 8-Bromoguanosine itself is a derivative of guanosine (B1672433) where the bromine atom at the C8 position favors the syn conformation, making it useful for studying nucleic acid structures and their interactions.[2]

Overview of the Synthetic Strategy

The synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N is a two-stage process. The first stage involves the synthesis of the isotopically labeled precursor, Guanosine-¹³C₂,¹⁵N. The second stage is the regioselective bromination of this labeled guanosine at the C8 position of the purine (B94841) ring.

Stage 1: Synthesis of Isotopically Labeled Guanosine-¹³C₂,¹⁵N

The incorporation of stable isotopes into nucleosides like guanosine can be achieved through several methods. A common and efficient approach is to utilize microorganisms grown in media where the sole sources of carbon and nitrogen are isotopically enriched, such as ¹³C-glucose and (¹⁵NH₄)₂SO₄.[3][4] The bacterial DNA and RNA are then harvested, hydrolyzed enzymatically to nucleosides, and the desired labeled guanosine is purified.[1][5]

Alternatively, a chemo-enzymatic synthesis approach can be employed, starting from smaller, commercially available labeled precursors. For instance, specific ¹⁵N and ¹³C atoms can be introduced through a multi-step chemical synthesis starting from simple pyrimidines, followed by enzymatic glycosylation to form the desired nucleoside.[6] This method offers precise control over the labeling positions.

Stage 2: Bromination of Guanosine-¹³C₂,¹⁵N

The bromination of guanosine at the C8 position is a well-established reaction. A direct and high-yielding method involves treating the labeled guanosine with elemental bromine in an aqueous solution.[7] This electrophilic substitution reaction is regioselective for the C8 position, which is the most electron-rich carbon on the purine ring of guanosine.

Experimental Protocols

Protocol 1: Synthesis of Guanosine-¹³C₂,¹⁵N (General Method)

This protocol outlines a general biotechnological approach. Specific yields and purification details will vary depending on the chosen expression system and purification strategy.

-

Culture Preparation: Prepare a minimal medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄.

-

Inoculation and Growth: Inoculate the medium with a suitable microorganism (e.g., E. coli or a chemolithoautotrophic organism) and culture under optimal conditions to achieve high cell density.[1]

-

Biomass Harvesting: Centrifuge the culture to harvest the cell biomass containing the isotopically labeled nucleic acids.

-

Nucleic Acid Extraction: Lyse the cells and perform a standard nucleic acid extraction protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation) to isolate total RNA and DNA.

-

Enzymatic Hydrolysis: Treat the extracted nucleic acids with a mixture of nucleases and phosphatases (e.g., Nuclease P1 followed by alkaline phosphatase) to hydrolyze them into individual nucleosides.

-

Purification: Purify the resulting Guanosine-¹³C₂,¹⁵N from the hydrolysate using chromatographic techniques, such as preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[6]

Protocol 2: Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N

This protocol is adapted from a standard procedure for the bromination of unlabeled guanosine.[7]

-

Suspension: Suspend the purified, dried Guanosine-¹³C₂,¹⁵N (1.0 eq) in deionized water (approx. 25 mL per gram of guanosine).

-

Bromination: To the stirred suspension, add elemental bromine (Br₂) (1.0-1.1 eq) dropwise. The rate of addition should be controlled so that the reddish-brown color of the bromine dissipates before the next drop is added.

-

Reaction Completion: Continue the addition until a faint, persistent yellowish color remains in the reaction mixture, indicating a slight excess of bromine and the completion of the reaction.

-

Filtration: Immediately after the reaction is complete, collect the resulting colorless solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold deionized water and then with cold acetone (B3395972) to remove unreacted bromine and water.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot water (approx. 35-40 mL per gram). Allow the solution to cool slowly to room temperature and then chill in an ice bath to induce crystallization.

-

Final Collection and Drying: Collect the purified needle-like crystals by vacuum filtration and dry them under vacuum at 60 °C for at least 6 hours.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 8-Bromoguanosine. The data is based on the synthesis from unlabeled guanosine but is expected to be highly comparable for the isotopically labeled analogue.[7]

| Parameter | Value | Reference |

| Starting Material | Guanosine | [7] |

| Product | 8-Bromoguanosine | [7] |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [2] |

| Molecular Weight | 362.1 g/mol | [2] |

| Yield | ~85% | [7] |

| Appearance | Colorless needle-like crystals | [7] |

| Melting Point | 198-200 °C | [7] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.82 (s, 1H), 6.50 (s, 2H), 5.69 (d, 1H), 5.45 (d, 1H), 5.09 (d, 1H), 5.02 (dd, 1H), 4.92 (t, 1H), 4.14 (m, 1H), 3.86 (m, 1H), 3.66 (m, 1H), 3.52 (m, 1H) | [7] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 155.5, 153.4, 152.0, 121.2, 117.5, 89.7, 85.8, 70.5, 70.3, 62.0 | [7] |

Note: For 8-Bromoguanosine-¹³C₂,¹⁵N, the molecular weight will be higher depending on the number and location of incorporated isotopes. NMR spectra will exhibit characteristic C-N and C-C couplings, and mass spectrometry will confirm the isotopic enrichment.

Visualized Workflow and Structure

The following diagrams illustrate the experimental workflow and the final chemical structure.

Caption: Experimental workflow for the synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N.

Caption: Chemical structure of 8-Bromoguanosine.

References

- 1. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A practical method for uniform isotopic labeling of recombinant proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 6. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Bromoguanosine | 4016-63-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromoguanosine-¹³C₂,¹⁵N

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 8-Bromoguanosine-¹³C₂,¹⁵N, a stable isotope-labeled derivative of 8-Bromoguanosine (B14676). This document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and analytical chemistry who utilize isotopically labeled compounds for tracer studies, quantitative analysis, and elucidation of metabolic and signaling pathways.

Introduction

8-Bromoguanosine is a synthetic purine (B94841) nucleoside that has garnered significant interest in biomedical research due to its diverse biological activities. The introduction of stable isotopes, specifically two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, into the guanosine (B1672433) core of 8-Bromoguanosine creates a valuable tool for a range of experimental applications. The isotopic labels allow for the precise tracking and quantification of this molecule in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the known properties of 8-Bromoguanosine and provides expected characteristics for its isotopically labeled form, alongside methodologies for its synthesis and analysis.

Physical and Chemical Properties

While specific experimental data for 8-Bromoguanosine-¹³C₂,¹⁵N is not extensively published, its physical and chemical properties are expected to be nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Characteristics of 8-Bromoguanosine

| Property | Value | Source |

| Molecular Formula (Unlabeled) | C₁₀H₁₂BrN₅O₅ | |

| Molecular Weight (Unlabeled) | 362.14 g/mol | |

| Calculated Molecular Weight (¹³C₂,¹⁵N labeled) | 365.14 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 198-200 °C | [1] |

| Solubility | Soluble in DMSO and DMF | [2] |

| UV Absorption (λmax) | 262 nm (in Methanol) |

Note: The molecular weight of 8-Bromoguanosine-¹³C₂,¹⁵N is calculated based on the addition of two extra neutrons from the two ¹³C atoms and one extra neutron from the ¹⁵N atom to the molecular weight of the unlabeled compound.

Experimental Protocols

Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N

A generalized synthetic route for preparing isotopically labeled guanosine derivatives involves the use of labeled precursors in a multi-step chemical or enzymatic synthesis. The following protocol is a conceptual outline based on established methods for synthesizing labeled nucleosides.

Workflow for the Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N

Caption: A conceptual workflow for the synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N.

Methodology:

-

Synthesis of Labeled Guanine: The synthesis would commence with commercially available stable isotope-labeled precursors, such as [¹³C₂]-glycine and [¹⁵N]-ammonium sulfate. These precursors are incorporated into the purine ring structure through a series of well-established chemical reactions.

-

Ribosylation: The resulting isotopically labeled guanine base is then coupled to a protected ribose derivative, typically using a Vorbrüggen glycosylation or a similar method.

-

Deprotection: Following the coupling reaction, the protecting groups on the ribose moiety are removed to yield [¹³C₂,¹⁵N]-Guanosine.

-

Bromination: The final step involves the regioselective bromination of the labeled guanosine at the C8 position. This is typically achieved by treating the labeled guanosine with bromine in an appropriate solvent system.

-

Purification: The final product, 8-Bromoguanosine-¹³C₂,¹⁵N, is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analytical Methods

Mass Spectrometry (MS): Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds.

Table 2: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 366.02 |

| [M-H]⁻ | 364.01 |

Note: The expected m/z values are calculated based on the exact mass of the most abundant isotopes.

Workflow for Mass Spectrometric Analysis

Caption: A typical workflow for the analysis of 8-Bromoguanosine-¹³C₂,¹⁵N by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR spectroscopy are powerful tools for confirming the positions of the isotopic labels.

-

¹³C NMR: The spectrum is expected to show two significantly enhanced signals corresponding to the positions of the ¹³C labels within the guanine ring, providing definitive structural confirmation.

-

¹⁵N NMR: The ¹⁵N NMR spectrum will exhibit a signal corresponding to the labeled nitrogen atom, which can be further analyzed through coupling with adjacent ¹H or ¹³C nuclei to confirm its location.

Biological Activity and Signaling Pathways

8-Bromoguanosine is known to be a potent activator of Toll-like receptor 7 (TLR7), leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.[2] It is also recognized for its ability to induce an immune response by activating B-cells and other immune cells. The isotopically labeled version of this compound is an invaluable tool for studying these processes with high precision.

Signaling Pathway of 8-Bromoguanosine via TLR7 Activation

Caption: A simplified signaling pathway for TLR7 activation by 8-Bromoguanosine.

The use of 8-Bromoguanosine-¹³C₂,¹⁵N allows researchers to:

-

Trace Metabolic Fates: Follow the metabolic conversion of 8-Bromoguanosine in cellular and in vivo models.

-

Quantify Pathway Flux: Determine the rate of incorporation of the molecule into various cellular components.

-

Elucidate Drug-Target Interactions: Use techniques like NMR to study the binding of 8-Bromoguanosine to its protein targets.

Conclusion

8-Bromoguanosine-¹³C₂,¹⁵N is a powerful research tool that combines the known biological activities of 8-Bromoguanosine with the analytical advantages of stable isotope labeling. This guide provides a foundational understanding of its expected physical and chemical properties, along with conceptual protocols for its synthesis and analysis. The ability to precisely track and quantify this molecule will continue to facilitate significant advancements in immunology, drug metabolism, and the study of purinergic signaling pathways.

References

An In-depth Technical Guide to 8-Bromoguanosine Stable Isotope Labeling for RNA Dynamics Analysis

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Tracing RNA's Lifecycle with a Modified Nucleoside

Stable isotope labeling is a powerful technique to elucidate the dynamics of biological macromolecules. This guide outlines a hypothetical framework for the use of 8-Bromoguanosine (8-BrG), a synthetic analog of guanosine (B1672433), labeled with stable isotopes such as ¹³C and ¹⁵N, to probe the synthesis and degradation rates of RNA. While the direct application of isotopically labeled 8-BrG for metabolic RNA labeling is not yet established in published literature, this document provides a scientifically plausible methodology based on well-understood principles of chemo-enzymatic synthesis of labeled nucleosides, metabolic RNA labeling, and mass spectrometry-based quantification.

The central hypothesis is that cells can incorporate exogenously supplied, isotopically labeled 8-Bromoguanosine into newly transcribed RNA. By tracking the incorporation and subsequent decay of this labeled nucleoside, researchers can gain insights into RNA turnover rates, which are crucial for understanding gene expression regulation in various physiological and pathological states.

Key Features of the Proposed 8-Bromoguanosine Stable Isotope Labeling Approach

-

Chemical Stability: 8-Bromoguanosine is known to be more resistant to certain cellular enzymes compared to its natural counterpart, guanosine. This property could potentially offer a more stable tracer for RNA metabolic labeling.

-

Specific Incorporation: As an analog of guanosine, 8-BrG would be incorporated into RNA by RNA polymerases at guanine (B1146940) positions, providing a specific tag for newly synthesized transcripts.

-

Quantitative Analysis: The use of stable isotopes allows for precise quantification of labeled RNA species using mass spectrometry, enabling the calculation of RNA synthesis and decay rates.

Hypothetical Synthesis of Isotopically Labeled 8-Bromoguanosine

The synthesis of isotopically labeled 8-Bromoguanosine ([¹³C,¹⁵N]-8-BrG) can be envisioned as a two-stage process: first, the synthesis of isotopically labeled guanosine, followed by a bromination step.

Stage 1: Chemo-enzymatic Synthesis of [¹³C,¹⁵N]-Guanosine

Established chemo-enzymatic methods allow for the efficient synthesis of isotopically labeled nucleosides.[1][2][3] A plausible pathway for producing guanosine with a fully labeled guanine base ([¹³C₅,¹⁵N₅]-Guanosine) would involve:

-

Synthesis of Labeled Precursors: Starting with commercially available stable isotope-labeled precursors like [¹³C₆]-glucose and [¹⁵N]-ammonium salts.

-

Enzymatic Conversion to Labeled Ribose-5-phosphate (B1218738): Utilizing a series of enzymatic reactions to convert the labeled glucose into labeled ribose-5-phosphate.

-

Enzymatic Assembly of the Purine (B94841) Ring: A multi-enzyme cascade using labeled precursors (e.g., glycine, formate, glutamine, aspartate, and CO₂) to construct the purine ring onto the ribose-5-phosphate backbone, ultimately yielding [¹³C,¹⁵N]-Guanosine monophosphate (GMP).

-

Dephosphorylation: Enzymatic dephosphorylation of the labeled GMP to yield [¹³C,¹⁵N]-Guanosine.

Stage 2: Bromination of [¹³C,¹⁵N]-Guanosine

The final step involves the bromination of the isotopically labeled guanosine at the C8 position. This can be achieved through a direct bromination reaction.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with [¹³C,¹⁵N]-8-Bromoguanosine

This protocol outlines the general steps for introducing the labeled 8-BrG into cell culture for incorporation into nascent RNA, based on established metabolic labeling procedures.[4][5]

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

[¹³C,¹⁵N]-8-Bromoguanosine (synthesized as described above)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol-based or column-based)

Procedure:

-

Cell Culture: Plate cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired concentration of [¹³C,¹⁵N]-8-Bromoguanosine. The optimal concentration will need to be determined empirically but can be started in the range of 100-500 µM.

-

Labeling: Aspirate the standard culture medium from the cells, wash once with pre-warmed PBS, and replace it with the labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 2, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized RNA.

-

Cell Lysis and RNA Extraction: After the labeling period, wash the cells with ice-cold PBS and proceed immediately with total RNA extraction using a standard protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 2: Pulse-Chase Experiment to Determine RNA Decay Rates

This protocol describes a pulse-chase experiment to measure the turnover of RNA transcripts.[6][7][8]

Materials:

-

Cells cultured as described in Protocol 1

-

Labeling ("Pulse") Medium: Complete medium containing [¹³C,¹⁵N]-8-Bromoguanosine.

-

Chase Medium: Complete medium containing a high concentration of unlabeled 8-Bromoguanosine or a general transcription inhibitor (e.g., Actinomycin D). The use of unlabeled 8-BrG is preferred to minimize cellular stress. The concentration of the unlabeled chase nucleoside should be in large excess (e.g., 100-fold) of the labeled nucleoside.

-

RNA extraction reagents

Procedure:

-

Pulse: Replace the standard culture medium with the "Pulse" medium and incubate for a defined period (the "pulse" time, e.g., 4 hours) to label newly synthesized RNA.

-

Chase: After the pulse period, aspirate the pulse medium, wash the cells twice with pre-warmed PBS, and add the "Chase" medium. This is time point zero (t=0) of the chase.

-

Time Course Collection: At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells and extract total RNA as described in Protocol 1.

-

Sample Storage: Store the extracted RNA at -80°C until analysis.

Data Presentation and Analysis

Mass Spectrometry Analysis

The analysis of the labeled RNA will be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

-

RNA Digestion: The extracted total RNA is enzymatically digested into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument will be set to detect the mass-to-charge ratios of both unlabeled guanosine and the isotopically labeled 8-Bromoguanosine.

-

Quantification: The relative abundance of the labeled and unlabeled forms is determined by integrating the peak areas from the extracted ion chromatograms.

Hypothetical Quantitative Data

The following tables present hypothetical data from a pulse-chase experiment to illustrate how the results would be structured.

Table 1: Incorporation of [¹³C₅,¹⁵N₅]-8-Bromoguanosine into Total RNA during a Pulse Phase

| Time (hours) | % Labeled Guanosine Analog |

| 0 | 0.0 |

| 2 | 5.2 |

| 4 | 9.8 |

| 8 | 18.5 |

| 12 | 25.1 |

| 24 | 38.9 |

Table 2: Decay of [¹³C₅,¹⁵N₅]-8-Bromoguanosine-labeled RNA during a Chase Phase

| Chase Time (hours) | % Labeled Guanosine Analog Remaining |

| 0 | 100.0 |

| 2 | 85.3 |

| 4 | 72.1 |

| 8 | 51.5 |

| 12 | 35.8 |

| 24 | 12.9 |

Note: The data in these tables are for illustrative purposes only.

Calculation of RNA Half-life

The decay of the labeled RNA during the chase phase can be modeled using a first-order decay kinetics equation to calculate the half-life (t₁/₂) of the RNA population.

Signaling Pathway Context

8-Bromoguanosine and its derivatives are known to interact with the cyclic GMP (cGMP) signaling pathway. While the focus of this guide is on its use as a metabolic label for RNA, it is important for researchers to be aware of its potential effects on cellular signaling. 8-BrG can be metabolized to 8-Br-cGMP, a potent activator of Protein Kinase G (PKG).

Researchers should consider performing control experiments to assess the impact of 8-BrG on the specific cellular processes under investigation to ensure that the observed effects on RNA dynamics are not confounded by off-target signaling effects.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the use of stable isotope-labeled 8-Bromoguanosine as a tool for studying RNA dynamics. By leveraging established principles of chemical synthesis, metabolic labeling, and mass spectrometry, the proposed methodology offers a novel avenue for quantifying RNA synthesis and degradation. The successful implementation of this technique would provide valuable insights into the regulation of gene expression for researchers in basic science and drug development. Empirical validation of the uptake, incorporation, and potential cellular perturbations of 8-Bromoguanosine will be a critical first step in establishing this method.

References

- 1. Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Degradation Parameters from Pulse-Chase Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of dsRNA using stable isotope labeling dilution liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of dsRNA using stable isotope labeling dilution liquid chromatography mass spectrometry - White Rose Research Online [eprints.whiterose.ac.uk]

Commercial Suppliers and Technical Guide for 8-Bromoguanosine-¹³C₂,¹⁵N

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromoguanosine-¹³C₂,¹⁵N, a stable isotope-labeled derivative of the purine (B94841) nucleoside 8-Bromoguanosine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. The guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its application in structural biology and immunology, and visual representations of relevant pathways and workflows.

Introduction to 8-Bromoguanosine-¹³C₂,¹⁵N

8-Bromoguanosine is a synthetic analog of the natural nucleoside guanosine, characterized by the presence of a bromine atom at the 8th position of the purine ring. This modification significantly influences the conformational preference of the glycosidic bond, favoring the syn conformation over the anti conformation typically observed for guanosine. This property makes 8-Bromoguanosine a valuable tool in structural biology, particularly for stabilizing specific RNA secondary structures such as G-quadruplexes and reducing conformational heterogeneity in RNA molecules for NMR studies.

The isotopically labeled version, 8-Bromoguanosine-¹³C₂,¹⁵N, incorporates heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) at specific positions within the guanine (B1146940) base. This labeling strategy is crucial for advanced nuclear magnetic resonance (NMR) spectroscopy studies, enabling researchers to unambiguously identify and track the labeled nucleoside within a complex biomolecule, thereby facilitating detailed structural and dynamic analyses of RNA and RNA-protein complexes.

Beyond its utility in structural biology, 8-Bromoguanosine has been shown to possess immunomodulatory properties. It can act as an agonist for Toll-like receptor 7 (TLR7), leading to the activation of innate immune cells such as natural killer (NK) cells and macrophages, and the induction of interferon production. The isotopically labeled form can be employed in metabolic studies to trace the uptake and fate of the molecule in immunological assays.

Commercial Suppliers

Several chemical suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds, including 8-Bromoguanosine-¹³C₂,¹⁵N. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Table 1: Commercial Suppliers of 8-Bromoguanosine-¹³C₂,¹⁵N

| Supplier | Product Name | Catalog Number | Additional Information |

| LGC Standards (Toronto Research Chemicals) | 8-Bromoguanosine-¹³C,¹⁵N₂ | TRC-B684367 | Provides a detailed Certificate of Analysis with purity and isotopic enrichment data.[1][2] |

| Clinivex | 8-Bromoguanosine-¹³C,¹⁵N₂ | RCLS2L114773 | Offers the compound as a stable isotope-labeled reference standard for research use.[3] |

| MedChemExpress | 8-Bromoguanosine-¹³C₂,¹⁵N | HY-W747965 | Provides the labeled compound and related unlabeled analogs. |

Quantitative Data

The following table summarizes the key quantitative data for 8-Bromoguanosine-¹³C₂,¹⁵N, based on a representative Certificate of Analysis from LGC Standards (Toronto Research Chemicals).[2] Researchers should always refer to the CoA provided with their specific lot for the most accurate information.

Table 2: Quantitative Specifications of 8-Bromoguanosine-¹³C,¹⁵N₂

| Parameter | Specification | Method |

| Chemical Purity | 97% | ¹H NMR, ¹³C NMR, ¹⁵N NMR, MS |

| Isotopic Purity | 98.9% | Mass Spectrometry |

| Molecular Formula | C₉¹³CH₁₂BrN₃¹⁵N₂O₅ | - |

| Molecular Weight | 365.12 g/mol | - |

| Appearance | White to Off-White Solid | Visual |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) | - |

| Storage Condition | 4°C | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Bromoguanosine-¹³C₂,¹⁵N.

Synthesis and Purification of ¹³C, ¹⁵N-Labeled RNA containing 8-Bromoguanosine

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide incorporating 8-Bromoguanosine-¹³C₂,¹⁵N using phosphoramidite (B1245037) chemistry.

Materials:

-

8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite

-

Standard A, C, G, U RNA phosphoramidites

-

Controlled pore glass (CPG) solid support

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing solution (Iodine/water/pyridine)

-

Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (Ammonium hydroxide/methylamine 1:1)

-

2'-O-deprotection buffer (e.g., Triethylamine trihydrofluoride)

-

HPLC purification system with an anion-exchange or reverse-phase column

-

MALDI-TOF mass spectrometer

Procedure:

-

Phosphoramidite Preparation: Dissolve the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).

-

Automated Solid-Phase Synthesis: Perform the RNA synthesis on an automated DNA/RNA synthesizer. The synthesis cycle consists of the following steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing RNA chain. The 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite is introduced at the desired position in the sequence.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA from the CPG support and remove the base and phosphate protecting groups by incubation in the ammonium (B1175870) hydroxide/methylamine solution at 65°C for 15 minutes.

-

2'-O-Deprotection: Remove the 2'-O-silyl protecting groups by treating the RNA with the 2'-O-deprotection buffer at 65°C for 2.5 hours.

-

Purification: Purify the full-length RNA oligonucleotide by high-performance liquid chromatography (HPLC).

-

Desalting and Quantification: Desalt the purified RNA using a size-exclusion column and quantify the final product by UV-Vis spectrophotometry at 260 nm.

-

Mass Verification: Confirm the identity and isotopic incorporation of the final product by MALDI-TOF mass spectrometry.

NMR Spectroscopy of ¹³C, ¹⁵N-Labeled RNA

This protocol describes the general workflow for acquiring and analyzing NMR data of an RNA molecule containing 8-Bromoguanosine-¹³C₂,¹⁵N.

Materials:

-

Purified ¹³C, ¹⁵N-labeled RNA sample

-

NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) in 90% H₂O/10% D₂O or 99.9% D₂O

-

High-field NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation: Dissolve the lyophilized RNA in the appropriate NMR buffer to a final concentration of 0.1-1.0 mM.

-

NMR Data Acquisition:

-

Acquire a 1D ¹H spectrum to assess the overall sample quality and folding.

-

Record 2D homonuclear spectra (e.g., NOESY, TOCSY) to assign proton resonances.

-

Acquire 2D heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) to correlate proton chemical shifts with their directly attached ¹³C or ¹⁵N nuclei. The signals from the isotopically labeled 8-Bromoguanosine will be readily identifiable in these spectra.

-

For detailed structural analysis, acquire 3D and 4D heteronuclear NMR experiments (e.g., HNC, HNCO, HNCA, NOESY-HSQC) to resolve spectral overlap and facilitate sequential resonance assignment.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin).

-

Analyze the processed spectra to assign the chemical shifts of the RNA resonances.

-

Use the assigned NOE cross-peaks to derive distance restraints between protons.

-

Utilize scalar coupling constants to obtain information about dihedral angles.

-

Calculate the three-dimensional structure of the RNA molecule using molecular modeling software (e.g., Xplor-NIH, CYANA) based on the experimental restraints.

-

Natural Killer (NK) Cell Activation Assay

This protocol details a method to assess the activation of primary human NK cells by 8-Bromoguanosine.

Materials:

-

8-Bromoguanosine

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque for PBMC isolation

-

NK cell isolation kit (e.g., magnetic-activated cell sorting)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

Recombinant human IL-2

-

Flow cytometry antibodies against CD3, CD56, CD69 (early activation marker), and IFN-γ

-

Brefeldin A (Golgi transport inhibitor)

-

Cell stimulation cocktail (e.g., PMA and ionomycin) as a positive control

-

Flow cytometer

Procedure:

-

NK Cell Isolation: Isolate PBMCs from healthy donor blood by density gradient centrifugation using Ficoll-Paque. Enrich for NK cells using a negative selection kit.

-

Cell Culture and Stimulation:

-

Culture the purified NK cells in complete RPMI medium supplemented with a low dose of IL-2 (e.g., 100 U/mL).

-

Seed the NK cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Treat the cells with varying concentrations of 8-Bromoguanosine (e.g., 1-100 µM) for 18-24 hours. Include an untreated control and a positive control (PMA/ionomycin).

-

-

Analysis of Activation Marker Expression:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD56, and CD69.

-

Analyze the expression of CD69 on the NK cell population (CD3⁻CD56⁺) by flow cytometry.

-

-

Intracellular Cytokine Staining for IFN-γ:

-

Four hours before the end of the stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.

-

Harvest the cells and stain for surface markers (CD3, CD56).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular IFN-γ with a fluorescently labeled antibody.

-

Analyze the percentage of IFN-γ-producing NK cells by flow cytometry.

-

Macrophage Activation Assay

This protocol describes a method to evaluate the activation of macrophages by 8-Bromoguanosine.

Materials:

-

8-Bromoguanosine

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

-

Lipopolysaccharide (LPS) as a positive control for classical activation

-

ELISA kits for TNF-α and IL-6

-

Nitric oxide (NO) detection kit (Griess reagent)

Procedure:

-

Macrophage Differentiation (for THP-1 cells):

-

Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/mL.

-

Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Wash the cells with fresh medium and allow them to rest for 24 hours.

-

-

Cell Stimulation:

-

Replace the medium with fresh complete RPMI.

-

Treat the differentiated macrophages with varying concentrations of 8-Bromoguanosine (e.g., 1-100 µM) for 24 hours. Include an untreated control and a positive control (LPS, e.g., 100 ng/mL).

-

-

Analysis of Cytokine Production:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

-

Measurement of Nitric Oxide Production:

-

Collect the cell culture supernatants.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent system.

-

Mandatory Visualizations

Signaling Pathway of 8-Bromoguanosine-Mediated Immune Activation

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of 8-Bromoguanosine, which is known to act as a Toll-like receptor 7 (TLR7) agonist.

Caption: Proposed signaling pathway of 8-Bromoguanosine immune activation via TLR7.

Experimental Workflow for RNA Structural Analysis

The following diagram outlines the experimental workflow for determining the structure of an RNA molecule using 8-Bromoguanosine-¹³C₂,¹⁵N.

Caption: Workflow for RNA structural analysis using isotopically labeled 8-Bromoguanosine.

References

Methodological & Application

Application Note & Protocol: Incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are invaluable tools in molecular biology, diagnostics, and therapeutic development. The site-specific incorporation of modified nucleosides allows for the fine-tuning of oligonucleotide properties and functions. 8-Bromoguanosine is a modified guanosine (B1672433) analog that induces a syn conformation around the glycosidic bond, in contrast to the typical anti conformation of natural guanosine. This property is useful for studying DNA and RNA structures, particularly Z-DNA, and for investigating nucleic acid-protein interactions.[1] The introduction of stable isotopes, such as ¹³C and ¹⁵N, into the 8-Bromoguanosine moiety provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based structural and dynamic studies of oligonucleotides.

This document provides a detailed protocol for the incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.

Applications

Oligonucleotides modified with 8-Bromoguanosine and its isotopically labeled variants have several key applications:

-

Structural Biology: The heavy bromine atom is useful for phasing in X-ray crystallography.[2][3] The ¹³C and ¹⁵N labels provide specific signals for NMR spectroscopic analysis, aiding in structure determination and dynamics studies of nucleic acids.

-

Z-DNA Stabilization: The syn conformation favored by 8-Bromoguanosine can stabilize the left-handed Z-DNA helix, allowing for the study of Z-DNA binding proteins and the biological roles of this conformation.[1]

-

Nucleic Acid-Protein Interaction Studies: 8-Bromoguanosine can be used as a photo-cross-linking agent to identify and map the binding sites of proteins on DNA and RNA.[2]

-

Therapeutic Development: Modified oligonucleotides, including those with 8-Bromoguanosine, are explored in antisense and RNAi applications to enhance stability, binding affinity, and therapeutic efficacy.[][][6]

Chemical Structure and Incorporation Pathway

The following diagram illustrates the chemical structure of the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite and its incorporation into a growing oligonucleotide chain during solid-phase synthesis.

Caption: Incorporation of the 8-Bromoguanosine phosphoramidite.

Experimental Protocol

This protocol outlines the steps for incorporating 8-Bromoguanosine-¹³C₂,¹⁵N into oligonucleotides using an automated DNA/RNA synthesizer. The protocol assumes the use of standard phosphoramidite chemistry.[7][8]

Materials:

-

8-Bromoguanosine-¹³C₂,¹⁵N-CE Phosphoramidite (dissolved in anhydrous acetonitrile)

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., CPG) with the initial nucleoside

-

Activator solution (e.g., Ethylthiotetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or AMA solution)

-

Automated DNA/RNA synthesizer

Workflow for Oligonucleotide Synthesis:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

-

Preparation:

-

Synthesize or procure the 8-Bromoguanosine-¹³C₂,¹⁵N-CE phosphoramidite. A general synthetic scheme is available in the literature.[9]

-

Dissolve the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration for the synthesizer.

-

Install the phosphoramidite vials and other reagents on the automated synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the 8-Bromoguanosine-¹³C₂,¹⁵N incorporation.

-

-

Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each monomer addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support using the deblocking solution.

-

Coupling: The 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial for this modified base to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

This cycle is repeated for each subsequent nucleoside in the sequence.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the solid support is transferred to a vial.

-

The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated aqueous ammonia or an AMA (Ammonium hydroxide/Methylamine) solution at an elevated temperature (e.g., 55°C) for a specified time (typically 8-16 hours).[10][11]

-

-

Purification and Characterization:

-

The crude oligonucleotide solution is dried down and then reconstituted in an appropriate buffer.

-

The full-length, modified oligonucleotide is purified from shorter sequences and other impurities using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC. The isotopic enrichment can be verified by high-resolution mass spectrometry or NMR spectroscopy.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the incorporation of modified phosphoramidites. Actual values may vary depending on the synthesizer, reagents, and specific sequence.

| Parameter | Typical Value for Standard Phosphoramidites | Expected Range for 8-Bromoguanosine-¹³C₂,¹⁵N Phosphoramidite | Notes |

| Coupling Efficiency | > 99% | 97 - 99% | A slightly lower coupling efficiency can be expected for bulky modified bases. Extending the coupling time can improve efficiency. |

| Overall Yield (20-mer) | 40 - 50% | 30 - 45% | The overall yield is highly dependent on the per-step coupling efficiency. |

| Purity (Crude Product) | 70 - 85% | 65 - 80% | Purity is sequence-dependent and influenced by coupling efficiency. |

| Final Purity (Post-HPLC) | > 95% | > 95% | HPLC purification is essential for obtaining a high-purity final product. |

Application Example: NMR Structural Study

The incorporation of ¹³C and ¹⁵N labels into 8-Bromoguanosine allows for detailed NMR studies to probe the local conformation and dynamics of the oligonucleotide.

Caption: Workflow for an NMR study using the labeled oligonucleotide.

By using techniques like ¹H-¹³C or ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, specific correlations between protons and the isotopically labeled carbon and nitrogen atoms can be observed. This allows for unambiguous assignment of signals from the modified residue and provides precise information on its structural environment within the oligonucleotide, confirming, for example, the syn conformation and its effect on the overall helical structure.

References

- 1. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification [biosyn.com]

- 3. 8-Br dG Oligo Modifications from Gene Link [genelink.com]

- 6. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. twistbioscience.com [twistbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atdbio.com [atdbio.com]

Application Note: Quantitative Mass Spectrometry Analysis of 8-Bromoguanosine-¹³C₂,¹⁵N Labeled RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and its interactions with other molecules. 8-Bromoguanosine (8-BrG) is a synthetic analog of guanosine (B1672433) that preferentially adopts a syn conformation, making it a valuable probe for studying RNA structures and protein-RNA interactions that involve this conformation. When coupled with stable isotope labeling, such as with ¹³C₂ and ¹⁵N, 8-Bromoguanosine becomes a potent tool for quantitative mass spectrometry-based analysis. This application note provides a detailed protocol for the incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N into RNA via in vitro transcription and its subsequent analysis by mass spectrometry. This technique is particularly relevant for drug development, enabling the precise quantification of RNA-drug interactions and the elucidation of mechanisms of action.

Principle

The workflow involves the enzymatic incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate (8-Br-¹³C₂,¹⁵N-GTP) into a target RNA sequence using in vitro transcription. The resulting labeled RNA is then subjected to enzymatic digestion to produce smaller fragments. These fragments are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The known mass shift introduced by the ¹³C₂,¹⁵N labels and the bromine atom allows for the unambiguous identification and quantification of the 8-BrG-containing fragments. This approach enables the precise localization of the modification and the quantitative assessment of its effects on RNA properties and interactions.

Materials and Reagents

-

8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate (8-Br-¹³C₂,¹⁵N-GTP): Custom synthesis may be required.

-

DNA Template: Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence.

-

ATP, CTP, UTP, and GTP solutions: High-purity, RNase-free.

-

T7 RNA Polymerase: High concentration.

-

RNase Inhibitor: e.g., SUPERase•In™.

-

DNase I: RNase-free.

-

Transcription Buffer (5X): Typically contains Tris-HCl, MgCl₂, DTT, and spermidine.

-

RNA Purification Kit: e.g., Monarch® RNA Cleanup Kit or similar.

-

RNase T1: For G-specific cleavage.

-

Alkaline Phosphatase: For dephosphorylation of fragments.

-

LC-MS Grade Water, Acetonitrile, and Formic Acid.

-

Ammonium Acetate or Triethylammonium Acetate (TEAA) buffer for LC.

-

Standard laboratory equipment: Thermocycler, microcentrifuge, gel electrophoresis system, NanoDrop spectrophotometer, high-resolution mass spectrometer coupled to a UHPLC system.

Experimental Protocols

Protocol 1: In Vitro Transcription with 8-Bromoguanosine-¹³C₂,¹⁵N-GTP

This protocol describes the enzymatic synthesis of RNA containing 8-Bromoguanosine at specific positions. The ratio of 8-Br-¹³C₂,¹⁵N-GTP to GTP can be adjusted to control the incorporation efficiency at desired sites.

-

Template Preparation: Prepare a high-quality, linearized DNA template at a concentration of 0.5-1 µg/µL.

-

Transcription Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube:

Component Volume Final Concentration Nuclease-Free Water Variable - 5X Transcription Buffer 4 µL 1X 100 mM ATP, CTP, UTP 2 µL each 10 mM each 100 mM GTP 1 µL 5 mM 100 mM 8-Br-¹³C₂,¹⁵N-GTP 1 µL 5 mM Linear DNA Template (0.5 µg/µL) 1 µL 25 ng/µL RNase Inhibitor (40 U/µL) 1 µL 2 U/µL T7 RNA Polymerase 2 µL - Total Volume 20 µL Note: The ratio of 8-Br-¹³C₂,¹⁵N-GTP to GTP may need optimization depending on the sequence context and desired incorporation efficiency.

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's protocol. Elute in nuclease-free water.

-

Quantification and Quality Control: Determine the RNA concentration using a NanoDrop spectrophotometer. Assess the integrity of the transcript by denaturing PAGE.

Protocol 2: Enzymatic Digestion of Labeled RNA

-

Reaction Setup: In a nuclease-free tube, combine:

Component Amount Purified 8-BrG Labeled RNA 5-10 µg Nuclease-Free Water to 18 µL RNase T1 (1 U/µL) 1 µL Alkaline Phosphatase (1 U/µL) 1 µL | Total Volume | 20 µL |

-

Incubation: Incubate at 37°C for 1 hour.

-

Sample Cleanup: Clean up the digested sample using a C18 ZipTip or similar desalting column to remove enzymes and salts prior to MS analysis.

Protocol 3: LC-MS/MS Analysis

-

LC Separation:

-

Column: A C18 reversed-phase column suitable for oligonucleotide separation.

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.

-

Mobile Phase B: 10 mM Ammonium Acetate in 50% Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Flow Rate: 200-300 nL/min.

-

Column Temperature: 50°C.

-

-

MS Detection:

-

Instrument: A high-resolution Orbitrap or Q-TOF mass spectrometer.

-

Ionization Mode: Negative ion electrospray ionization (ESI).

-

Scan Range: m/z 300-2000.

-

Resolution: >70,000.

-

Data-Dependent Acquisition: TopN method for MS/MS fragmentation of the most abundant ions.

-

Data Presentation

Quantitative data from LC-MS analysis should be presented in clear, structured tables to facilitate comparison. The following tables provide examples of how to present expected mass shifts and hypothetical quantitative data.

Table 1: Theoretical Mass Contributions of Modifications

| Modification | Monoisotopic Mass (Da) |

| Bromine (⁷⁹Br) | 78.9183 |

| ¹³C₂ | 2.0067 |

| ¹⁵N (from guanine) | 4.9901 |

| Total Mass Shift (8-Br-¹³C₂,¹⁵N-Guanosine vs. Guanosine) | ~85.9151 |

Table 2: Expected Masses of RNase T1 Fragments

This table should list the expected sequences of RNase T1 digestion products, their theoretical unmodified masses, and the expected masses when containing the 8-Br-¹³C₂,¹⁵N-guanosine modification.

| Fragment Sequence | Theoretical Mass (Unmodified) (Da) | Expected Mass (8-Br-¹³C₂,¹⁵N-G) (Da) |

| ACG | 997.15 | 1083.07 |

| UUCG | 1293.20 | 1379.12 |

| A(8-Br-¹³C₂,¹⁵N-G)C | - | 1398.18 |

| (Example Data) |

Table 3: Quantitative Analysis of RNA-Drug Interaction

This table illustrates a hypothetical experiment measuring the relative abundance of an 8-BrG labeled RNA fragment in the presence and absence of a small molecule drug, suggesting a direct interaction.

| Fragment Sequence | Condition | Relative Abundance (Peak Area) | Fold Change |

| A(8-Br-¹³C₂,¹⁵N-G)C | Control (No Drug) | 1.5 x 10⁶ | - |

| A(8-Br-¹³C₂,¹⁵N-G)C | + Drug X (10 µM) | 4.5 x 10⁶ | 3.0 |

| UUCG (Internal Control) | Control (No Drug) | 2.0 x 10⁷ | - |

| UUCG (Internal Control) | + Drug X (10 µM) | 2.1 x 10⁷ | 1.05 |

| (Example Data) |

Mandatory Visualization

Experimental Workflow

Caption: Overall experimental workflow for the analysis of 8-BrG labeled RNA.

Logical Relationship of Mass Shifts

Caption: Logic of identifying labeled fragments by their characteristic mass shift.

Applications in Drug Development

-

Target Engagement Studies: Quantify the binding of small molecules to specific sites on an RNA target by observing changes in fragment abundance or conformation upon drug binding.

-

Mechanism of Action Studies: Elucidate how a drug affects RNA structure, stability, or its interaction with cellular machinery.

-

High-Throughput Screening: Develop assays to screen compound libraries for their ability to bind to a specific RNA target containing the 8-BrG label.

-

Validation of RNA as a Therapeutic Target: Use 8-BrG labeled RNA to confirm the structural and functional importance of specific regions within an RNA, thereby validating it as a druggable target.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low in vitro transcription yield | - Poor DNA template quality.- Suboptimal ratio of 8-Br-¹³C₂,¹⁵N-GTP to GTP.- Inactive T7 RNA Polymerase. | - Purify DNA template.- Titrate the ratio of modified to unmodified GTP.- Use fresh enzyme. |

| No or low signal in MS | - Inefficient digestion.- Sample loss during cleanup.- Poor ionization. | - Optimize digestion time and enzyme concentration.- Use a different sample cleanup method.- Optimize MS source parameters. |

| Complex MS/MS spectra | - In-source fragmentation.- Presence of salt adducts. | - Lower source energy.- Ensure thorough desalting of the sample. |

Conclusion

The use of 8-Bromoguanosine-¹³C₂,¹⁵N labeled RNA in conjunction with quantitative mass spectrometry provides a robust and precise platform for detailed studies of RNA biology and for advancing RNA-targeted drug discovery programs. The protocols and data presentation formats outlined in this application note offer a comprehensive guide for researchers and scientists to implement this powerful technology in their laboratories.

Illuminating Protein-RNA Interactions: An Application Guide to 8-Bromoguanosine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying protein-RNA interactions using the site-specifically incorporated, isotopically labeled, and structurally unique nucleotide, 8-Bromoguanosine-¹³C₂,¹⁵N. This powerful tool offers distinct advantages in biophysical and structural studies, enabling precise mapping of interaction interfaces and elucidation of complex molecular mechanisms.

Introduction

The intricate dance between proteins and RNA molecules governs a vast array of cellular processes, from gene expression and regulation to catalysis and signaling. Unraveling the specifics of these interactions is paramount for understanding fundamental biology and for the rational design of novel therapeutics. 8-Bromoguanosine (B14676), a synthetic analog of guanosine (B1672433), introduces a bulky bromine atom at the C8 position, which favors the syn conformation of the glycosidic bond. This property can be exploited to probe or stabilize specific RNA structures, such as G-quadruplexes, that are recognized by a variety of RNA-binding proteins (RBPs). The addition of ¹³C and ¹⁵N isotopes provides powerful probes for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing for the unambiguous identification of atoms at the protein-RNA interface.

Key Applications

-

High-Resolution Structural Biology: The heavy bromine atom serves as an excellent anomalous scatterer for phasing in X-ray crystallography, aiding in the determination of high-resolution three-dimensional structures of protein-RNA complexes.[1][2]

-

NMR Spectroscopic Analysis: The ¹³C and ¹⁵N labels on the guanosine base allow for the application of a suite of heteronuclear NMR experiments to precisely map the binding interface on both the RNA and the protein.[3][4][5][6] This is particularly useful for studying the dynamics of these interactions in solution.

-

Mass Spectrometry-Based Footprinting: Isotopic labeling facilitates the identification of crosslinked peptide-oligonucleotide fragments in mass spectrometry experiments, enabling the precise localization of binding sites at the amino acid and nucleotide level.[7][8]

-

Probing G-Quadruplex Interactions: The syn conformation preference of 8-bromoguanosine can be used to stabilize G-quadruplex structures, making it an ideal tool to study proteins that specifically recognize these motifs.[9][10][11]

-

Thermodynamic Stability Studies: The incorporation of 8-bromoguanosine can influence the thermodynamic stability of RNA duplexes and higher-order structures.[3][12][13][14][15][16] This property can be used to investigate the energetic contributions of specific nucleotide conformations to protein binding.

Quantitative Data Summary

The following table summarizes representative quantitative data for protein interactions with modified guanosine-containing RNA. While specific data for 8-Bromoguanosine-¹³C₂,¹⁵N is limited, the data for the structurally related 8-oxoguanosine (8-oxoG) provides a valuable reference for the expected range of binding affinities and the impact of modification on protein recognition.[17][18][19][20]

| RNA-Binding Protein (RBP) Family | Interacting RNA Sequence | Modification | Method | Dissociation Constant (Kd) | Fold Change vs. Unmodified | Reference |

| IGF2BP1 | 5'-CU(8-oxoG)UACUAC-3' | 8-oxoguanosine | Fluorescence Polarization | 275 ± 13 nM | ~1.7x tighter | [18] |

| RBM4 | 5'-C(8-oxoG)G-3' | 8-oxoguanosine | Fluorescence Polarization | No detectable binding | Abolished binding | [18] |

| RBM4 | 5'-(CGG)₂(8-oxoG)(CGG)₂-3' | 8-oxoguanosine | Fluorescence Polarization | 78 ± 11 nM | ~1.8x weaker | [17] |

Signaling Pathway: MAPK Regulation by G-Quadruplex Binding Proteins

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[21][22] Recent evidence suggests that RNA-binding proteins that recognize specific structural motifs, such as G-quadruplexes, can modulate the expression of key components of the MAPK pathway, thereby influencing signaling outcomes.[9][11] For instance, certain RBPs can bind to G-quadruplexes in the 5' or 3' untranslated regions (UTRs) of mRNAs encoding kinases or transcription factors in the MAPK cascade, affecting their translation or stability.

Experimental Workflow

The following diagram outlines the general workflow for studying protein-RNA interactions using 8-Bromoguanosine-¹³C₂,¹⁵N.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N Phosphoramidite

This protocol is a conceptual outline based on established methods for synthesizing labeled nucleosides and their phosphoramidite derivatives.[23][24]

Materials:

-

¹³C₂,¹⁵N-labeled guanosine (commercially available or custom synthesis)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Pyridine (B92270), anhydrous

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard reagents for organic synthesis and purification (solvents, silica (B1680970) gel, etc.)

Procedure:

-

Bromination of Labeled Guanosine:

-

Dissolve ¹³C₂,¹⁵N-guanosine in anhydrous DMF.

-

Add N-Bromosuccinimide (NBS) in portions at room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction and purify the resulting 8-Bromo-¹³C₂,¹⁵N-guanosine by silica gel chromatography.

-

-

5'-O-DMT Protection:

-

Co-evaporate the dried 8-Bromo-¹³C₂,¹⁵N-guanosine with anhydrous pyridine.

-

Dissolve in anhydrous pyridine and add DMT-Cl.

-

Stir the reaction at room temperature until complete.

-

Work up the reaction and purify the 5'-O-DMT-8-Bromo-¹³C₂,¹⁵N-guanosine by silica gel chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA).

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction.

-

Purify the final 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite by silica gel chromatography under an inert atmosphere.

-

Store the final product under argon at -20°C.

-

Protocol 2: In Vitro Transcription of RNA Containing 8-Bromoguanosine-¹³C₂,¹⁵N